molecular formula C8H11BrN2O2 B11788938 Ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate

Ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate

Cat. No.: B11788938
M. Wt: 247.09 g/mol
InChI Key: UALNSOGJVOMUAF-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C6H7BrN2O2 and a molecular weight of 219.04 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate typically involves the bromination of ethyl 1-ethyl-1H-pyrazole-4-carboxylate. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for larger volumes, ensuring efficient mixing, and maintaining consistent temperature control. The use of continuous flow reactors could also be considered to enhance the efficiency and safety of the bromination process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding ethyl 1-ethyl-1H-pyrazole-4-carboxylate.

    Oxidation Reactions: Oxidation can lead to the formation of more complex pyrazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

    Reduction Reactions: The major product is ethyl 1-ethyl-1H-pyrazole-4-carboxylate.

    Oxidation Reactions:

Scientific Research Applications

Ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrazoles.

    Industrial Applications: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-ethyl-1H-pyrazole-4-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.

    3-Bromo-1H-pyrazole-4-carboxylate: Similar structure but without the ethyl group, affecting its solubility and reactivity.

    1-Ethyl-3-methyl-1H-pyrazole-4-carboxylate: Contains a methyl group instead of a bromine atom, altering its chemical properties.

Uniqueness

Ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate is unique due to the presence of both the ethyl and bromine substituents. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis. The bromine atom provides a site for further functionalization, while the ethyl group improves its solubility and stability .

Biological Activity

Ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate is a member of the pyrazole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique substitution pattern, including a bromine atom at the 3-position and an ethyl group at the 1-position, contributing to its chemical reactivity and biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C7H9BrN2O2
  • Molecular Weight : 233.06 g/mol
  • Structure : The compound consists of a five-membered ring with nitrogen atoms, which is characteristic of pyrazole derivatives, and includes a carboxylate ester functionality.

Research indicates that this compound may modulate various biochemical pathways by interacting with specific molecular targets. Its mechanism of action likely involves:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, impacting drug metabolism and pharmacokinetics .
  • Biochemical Probes : It serves as a probe in biochemical assays to investigate enzyme activities and protein interactions.

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

In vitro studies have shown that pyrazole derivatives, including this compound, possess significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for related compounds have been reported between 0.22 to 0.25 μg/mL against various pathogens .

Anti-inflammatory Potential

Research into pyrazole derivatives has highlighted their anti-inflammatory effects. Compounds with similar structures have demonstrated inhibition of COX enzymes, suggesting potential therapeutic applications in treating inflammatory conditions .

Anticancer Properties

The pyrazole framework is known for its anticancer activity. This compound may contribute to this field through its ability to modulate signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, providing insights into their potential applications:

StudyFindings
Identified as a CYP1A2 inhibitor; potential impact on drug metabolism.
Demonstrated significant antimicrobial activity with low MIC values against pathogens.
Showed anti-inflammatory properties comparable to standard drugs like diclofenac sodium.

Properties

IUPAC Name

ethyl 3-bromo-1-ethylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-3-11-5-6(7(9)10-11)8(12)13-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALNSOGJVOMUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)Br)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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